molecular formula C16H25BrCl2N2O B4745606 N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride

N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride

Cat. No. B4745606
M. Wt: 412.2 g/mol
InChI Key: ZPTNSMGMZQDIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride, commonly known as BEBQ, is a chemical compound that belongs to the class of quinuclidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

BEBQ acts as a competitive antagonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of cognitive function. By binding to the receptor, BEBQ prevents the activation of downstream signaling pathways, leading to a decrease in the release of neurotransmitters such as acetylcholine and dopamine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
BEBQ has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of dopamine release, and the reduction of oxidative stress. These effects are thought to contribute to the potential therapeutic applications of BEBQ in the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BEBQ in lab experiments is its high selectivity and potency as an M1 muscarinic acetylcholine receptor antagonist. This allows for precise manipulation of the receptor and downstream signaling pathways, which is important for studying the underlying mechanisms of cognitive function. However, one of the limitations of using BEBQ is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BEBQ, including the development of more potent and selective M1 muscarinic acetylcholine receptor antagonists, the investigation of the effects of BEBQ on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of cognitive disorders. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of BEBQ and to optimize its pharmacokinetic properties for in vivo use.
Conclusion:
In conclusion, BEBQ is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity and potency as an M1 muscarinic acetylcholine receptor antagonist make it a valuable tool for studying the underlying mechanisms of cognitive function and for developing new therapies for cognitive disorders. Further research is needed to fully understand the potential of BEBQ and to optimize its use in scientific research.

Scientific Research Applications

BEBQ has been widely used in scientific research for its potential applications in neuroscience. It has been shown to act as a selective and potent antagonist of the M1 muscarinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. BEBQ has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.

properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O.2ClH/c1-2-20-16-4-3-14(17)9-13(16)10-18-15-11-19-7-5-12(15)6-8-19;;/h3-4,9,12,15,18H,2,5-8,10-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTNSMGMZQDIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2CN3CCC2CC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride
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N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride
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N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride
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N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride

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